3-Methyl-4-nitropyridine-2-carboxylic acid

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Sourcing a regiospecific pyridine building block for focused library synthesis often leads to isomers that fail in key transformations. 3-Methyl-4-nitropyridine-2-carboxylic acid (CAS 30235-17-7) addresses this with its unique 3-methyl-4-nitro-2-carboxylic acid pattern. - Exclusive 2-position cyanation via Reissert-Kaufmann-type reaction; unsubstituted analogs lack this selectivity. - Defined steric/electronic profile from the methyl-nitro-carboxylic acid triad enables precise SAR exploration. - Versatile core for constructing agrochemical heterocycles requiring a 3-methyl-4-nitropyridine scaffold.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 30235-17-7
Cat. No. B1602873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-nitropyridine-2-carboxylic acid
CAS30235-17-7
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4/c1-4-5(9(12)13)2-3-8-6(4)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyCSLIOHVICYQKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-nitropyridine-2-carboxylic Acid (CAS 30235-17-7): Chemical Identity and Core Characteristics for Procurement


3-Methyl-4-nitropyridine-2-carboxylic acid (CAS 30235-17-7), also referred to as 3-Methyl-4-nitropicolinic acid, is a disubstituted heterocyclic building block with the molecular formula C7H6N2O4 and a molecular weight of 182.13 g/mol . Its structure features a pyridine ring with a methyl group at the 3-position, a nitro group at the 4-position, and a carboxylic acid at the 2-position [1]. This specific substitution pattern is critical for its utility in synthesizing complex molecules for medicinal chemistry and agrochemical research .

Why Simple Substitution of 3-Methyl-4-nitropyridine-2-carboxylic Acid with Other Nitropyridine Analogs is Not Advised


In-class substitution among nitropyridine carboxylic acids is not straightforward due to significant differences in reactivity and physicochemical properties governed by substituent position . The electron-withdrawing nitro group and the methyl group in 3-Methyl-4-nitropyridine-2-carboxylic acid create a unique electronic environment on the pyridine ring, directly influencing its acidity, nucleophilic susceptibility, and overall reaction outcomes [1]. Crucially, the specific 3-methyl-4-nitro-2-carboxylic acid pattern dictates regioselectivity in key transformations, such as the Reissert-Kaufmann-type reaction, where positional isomers yield different products [2]. Therefore, assuming functional equivalence with other nitropyridine carboxylates without empirical comparative data can lead to failed syntheses or suboptimal material properties.

Comparative Evidence for 3-Methyl-4-nitropyridine-2-carboxylic Acid (CAS 30235-17-7) vs. Key Analogs


Regioselective Cyanation in Reissert-Kaufmann Reaction: 3-Methyl-4-nitropyridine N-Oxide vs. Unsubstituted 4-Nitropyridine N-Oxide

In a direct head-to-head comparison, the Reissert-Kaufmann-type reaction of 3-methyl-4-nitropyridine N-oxide exclusively yields a 2-cyano product, whereas the unsubstituted 4-nitropyridine N-oxide analog typically undergoes cyanation at the 6-position [1]. This demonstrates that the 3-methyl group on the target compound's N-oxide derivative profoundly alters the regioselectivity of nucleophilic attack.

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Molecular Weight and Physicochemical Property Differentiation from Common Analogs

The molecular weight of 3-Methyl-4-nitropyridine-2-carboxylic acid is 182.13 g/mol [1], which is significantly higher than unsubstituted analogs like 4-nitropyridine-2-carboxylic acid (MW 168.11 g/mol) and 3-nitropyridine-2-carboxylic acid (MW 168.11 g/mol) . This mass difference is a quantifiable metric for identity verification and purity analysis.

Physicochemical Properties Drug Design Procurement

Differentiation by Functional Group Positioning and Electronic Effects

The presence and position of the methyl group on the pyridine ring create a distinct electronic and steric environment compared to non-methylated analogs. While quantitative data on pKa or redox potential is not available for this specific compound, the 3-methyl group is known to donate electron density to the ring, counteracting the strong electron-withdrawing effect of the 4-nitro group . This alters the reactivity of the 2-carboxylic acid group compared to a compound like 4-nitropyridine-2-carboxylic acid .

Structure-Activity Relationship Organic Synthesis Building Block

Limited Direct Comparative Data for Biological Activity

A search of primary literature and patents reveals no direct, quantitative, head-to-head comparison of the biological activity (e.g., antimicrobial, anticancer, enzyme inhibition) of 3-Methyl-4-nitropyridine-2-carboxylic acid against its closest analogs. While the compound is investigated for such activities , comparative data (e.g., MIC values vs. 3-nitropyridine-2-carboxylic acid) are absent. Therefore, any claim of superior biological activity over analogs cannot be substantiated with the currently available evidence.

Biological Evaluation Drug Discovery Limitations

Recommended Procurement and Application Scenarios for 3-Methyl-4-nitropyridine-2-carboxylic Acid (CAS 30235-17-7)


Synthesis of 2-Substituted Pyridine Derivatives via Regioselective Cyanation

This compound is the preferred starting material for accessing 2-cyano-3-methyl-4-nitropyridine derivatives via a Reissert-Kaufmann-type reaction [1]. Its unique 3-methyl group directs cyanation exclusively to the 2-position, a selectivity that is not observed with the unsubstituted analog. This makes it essential for medicinal chemistry projects targeting molecules with a specific 2-cyano, 3-methyl-4-nitropyridine core.

Medicinal Chemistry Building Block for Structure-Activity Relationship (SAR) Studies

The distinct 3-methyl-4-nitro-2-carboxylic acid substitution pattern provides a unique combination of steric and electronic properties for SAR exploration [1]. Researchers can use this scaffold to introduce specific functionality at the 2-position while maintaining the methyl group's influence on the ring's reactivity and the nitro group's potential for further transformation or as a pharmacophore . This compound is therefore procured for focused library synthesis where this exact substitution is required.

Precursor for Agrochemical Intermediates

The presence of both a carboxylic acid and a nitro group, along with the methyl substituent, makes this compound a valuable intermediate for constructing more complex heterocyclic systems found in agrochemicals [1]. Its specific substitution pattern can be leveraged to build pyridine-containing herbicides or fungicides that require a 3-methyl-4-nitropyridine core, where alternative analogs would lead to a different product profile .

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